molecular formula C15H22N2O3 B3033537 tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate CAS No. 1043390-60-8

tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B3033537
CAS No.: 1043390-60-8
M. Wt: 278.35 g/mol
InChI Key: DIJYPNDJVYHUGD-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate is a chemical compound with the CAS Number 1043390-60-8 . It has a molecular formula of C 15 H 22 N 2 O 3 and a molecular weight of 278.35 g/mol . This compound is provided with a purity of 95% and should be stored at 2-8°C to maintain stability . This molecule features a carbamate group, which is a significant structural motif in modern drug discovery due to its high chemical and proteolytic stability and its ability to penetrate cell membranes . The carbamate group resembles a peptide bond, making it a valuable amide bond surrogate or peptidomimetic in medicinal chemistry. It is often utilized to improve the metabolic stability, bioavailability, and overall pharmacokinetic properties of lead compounds . Carbamate-containing molecules are found in a wide range of therapeutic areas, including chemotherapeutic agents, cholinesterase inhibitors for neurodegenerative disorders, HIV protease inhibitors, anticonvulsants, and anthelmintics . The tert-butyl carbamate (Boc) group, in particular, is widely employed as a protecting group for amines in multi-step organic synthesis, including the synthesis of novel amide derivatives with potential anti-inflammatory activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[2-(2,3-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-7-6-8-12(11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJYPNDJVYHUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodological Approaches

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability under basic and nucleophilic conditions. A foundational step in synthesizing this compound involves protecting the primary amine of glycine or a related precursor.

Procedure :
Glycine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., dioxane/water) with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). This forms Boc-glycine, a critical intermediate. For example, in a representative protocol, hydroxylamine hydrochloride was converted to Boc-protected hydroxylamine using Boc₂O and K₂CO₃ in ether/water, achieving an 80% yield after recrystallization.

Optimization :

  • Solvent Choice : Ethyl acetate or tetrahydrofuran (THF) improves solubility of Boc-glycine.
  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide ((n-Bu)₄N⁺Br⁻) enhance reaction rates in biphasic systems.

Carbamoyl Group Formation via Amide Coupling

The carbamoyl linkage between Boc-glycine and 2,3-dimethylaniline is established through amide bond formation. Two primary methods are employed:

Acid Chloride-Mediated Coupling

Boc-glycine is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride reacts with 2,3-dimethylaniline in dichloromethane (DCM) or toluene, with a base like triethylamine (Et₃N) to neutralize HCl.

Example :

  • Boc-glycine (1 equiv) is stirred with SOCl₂ (1.2 equiv) under reflux for 2 hours.
  • After removing excess SOCl₂, the acid chloride is dissolved in DCM and added dropwise to a solution of 2,3-dimethylaniline (1.1 equiv) and Et₃N (2 equiv).
  • The reaction proceeds at 0–25°C for 4–6 hours, yielding the amide product.
Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amide formation under mild conditions.

Procedure :

  • Boc-glycine (1 equiv), 2,3-dimethylaniline (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are combined in DMF or DCM.
  • The mixture is stirred at 25°C for 12–24 hours.
  • Purification via silica gel chromatography affords the target compound in 75–85% yield.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Acid Chloride Coupling SOCl₂, DCM, Et₃N, 0–25°C 70–75% High reactivity; short reaction time Handling corrosive reagents
EDC/HOBt Coupling DMF, 25°C, 12–24 h 80–85% Mild conditions; high selectivity Cost of coupling reagents
Phase-Transfer Alkylation (n-Bu)₄N⁺Br⁻, KOH, dimethyl sulfate 60–65% Scalable for industrial applications Limited to specific substrates

Key Observations :

  • The EDC/HOBt method offers superior yields and avoids hazardous acid chlorides, aligning with trends in green chemistry.
  • Phase-transfer catalysis, while less directly applicable here, provides insights into scalable amine alkylation strategies.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and acetonitrile (MeCN) enhance the solubility of Boc-glycine and improve coupling efficiency.
  • Temperature : Reactions performed at 25°C minimize side products, whereas elevated temperatures (>40°C) risk Boc group cleavage.

Industrial and Scalability Considerations

The three-step continuous reactor system described in patent CN85109417A highlights industrial best practices:

  • Continuous Flow Reactors : Ensure consistent product quality and high throughput.
  • Recycling Unreacted Intermediates : For example, phenyl-N-methyl urethane is separated and reused, reducing waste.
  • Automation : Reduces human error in large-scale syntheses.

Adapting these principles could streamline the production of tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

tert-Butyl N-{[(3,4-Difluorophenyl)carbamoyl]methyl}carbamate (CAS 1043391-03-2)
  • Molecular Formula : C₁₃H₁₆F₂N₂O₃ (MW: 286.27 g/mol)
  • Key Differences : Replaces 2,3-dimethylphenyl with 3,4-difluorophenyl.
  • This compound’s higher lipophilicity (predicted) may improve membrane permeability but reduce solubility .
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
  • Molecular Formula : C₁₃H₂₀N₂O₂ (MW: 236.31 g/mol)
  • Key Differences: Features a 3-amino-5-methylphenyl group instead of 2,3-dimethylphenyl.
  • Impact: The amino group introduces hydrogen-bonding capacity, enhancing interactions with biological targets. This compound is noted for versatility in pharmaceutical and agrochemical research due to its balanced lipophilicity and reactivity .
tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
  • Key Differences: Incorporates a naphthoquinone core instead of a dimethylphenyl group.
  • Impact: The quinone moiety confers redox activity, contributing to antiproliferative effects against cancer cells. This compound also exhibits antimalarial and CDC25 phosphatase inhibitory activity, highlighting the role of extended aromatic systems in multitarget pharmacology .

Carboxamide/Carbamate Derivatives with Different Aromatic Cores

Hydroxynaphthanilides (e.g., 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide)
  • Key Differences : Naphthalene-based carboxamides with nitro substituents.
  • Impact: Nitro groups in para positions enhance antiproliferative activity against THP-1 and MCF-7 cancer cells (IC₅₀ < 10 µM) by downregulating cyclin E1 and inducing apoptosis.
Ring-Substituted Salicylanilides (e.g., 5-Chloro-2-hydroxy-N-phenylbenzamide)
  • Key Differences : Salicylanilides lack the tert-butyl carbamate group but share carbamoyl functionalities.
  • Impact : These compounds inhibit photosynthetic electron transport (PET) in chloroplasts (IC₅₀: 1–10 µM) and show broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 2–8 µg/mL). Their lower cytotoxicity in human cells suggests a favorable therapeutic index .

Biological Activity

Chemical Identity
tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate, with CAS number 1043390-60-8, is a carbamate derivative known for its unique structural properties and potential biological activities. Its molecular formula is C15H22N2O3, and it exhibits a molecular weight of 278.35 g/mol .

Synthesis
The synthesis typically involves the reaction of tert-butyl carbamate with 2,3-dimethylphenyl isocyanate under controlled conditions, often utilizing catalysts to enhance yield and purity. The compound's preparation is significant in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. These interactions can modulate various biochemical pathways, suggesting potential therapeutic applications in areas such as neuroprotection and anti-inflammatory responses.

In Vitro Studies

Recent research has indicated that similar carbamate derivatives exhibit notable effects on neurodegenerative conditions. For instance, studies on related compounds have shown their ability to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer’s disease pathology. These compounds also demonstrated protective effects against amyloid beta-induced cytotoxicity in astrocytes .

Case Studies

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other carbamate compounds is essential:

Compound NameBiological ActivityMechanism of Action
M4Moderate neuroprotectionβ-secretase and acetylcholinesterase inhibition
tert-Butyl carbamateGeneral reactivity in organic synthesisVarious chemical transformations
2,3-Dimethylphenyl isocyanateReactive intermediate in synthesisForms carbamates through nucleophilic addition

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its potential use as a building block for more complex therapeutic agents highlights its significance in medicinal chemistry .

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in various industrial processes due to its reactivity and stability under different conditions.

Q & A

Q. How can the synthesis of tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate be optimized for improved yield and purity?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution between the carbamate precursor and 2,3-dimethylphenyl isocyanate. demonstrates successful synthesis using tert-butyl-3-aminopropyl carbamate in acetonitrile with potassium carbonate as a base .
  • Catalyst Optimization: Incorporate mild bases (e.g., K₂CO₃) to avoid side reactions. Excess reagent ratios (1.2–1.5 equivalents of isocyanate) can drive the reaction to completion.
  • Purification: Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product. Purity can be confirmed via HPLC (≥95%) as described in .

Q. What characterization techniques are critical for confirming the structural integrity of this carbamate derivative?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR should confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), carbamate carbonyl (δ ~155–160 ppm), and aromatic protons (δ 6.8–7.2 ppm for 2,3-dimethylphenyl) .
  • X-ray Crystallography: Resolve hydrogen bonding patterns (e.g., N–H⋯O interactions) to validate solid-state conformation, as shown in for analogous carbamates .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., calculated vs. observed m/z for C₁₅H₂₂N₂O₃).

Advanced Research Questions

Q. How do hydrogen bonding networks influence the solid-state stability of this compound?

Methodological Answer:

  • Crystal Packing Analysis: X-ray diffraction () reveals bifurcated N–H⋯O hydrogen bonds between the carbamate NH and carbonyl oxygen, stabilizing the lattice. Such interactions reduce hygroscopicity and enhance thermal stability .
  • Dynamic Vapor Sorption (DVS): Measure moisture uptake under controlled humidity (0–90% RH) to correlate hydrogen bonding with hygroscopic stability.

Q. How can contradictions in reported stability data under acidic/basic conditions be resolved?

Methodological Answer:

  • pH-Dependent Stability Studies: Replicate conditions from conflicting studies (e.g., vs. 10) using standardized buffers (pH 1–14) and monitor degradation via LC-MS. For example, notes instability with strong acids (e.g., HCl), while suggests moderate stability in weak bases .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to compare degradation rates and identify critical pH thresholds.

Q. What mechanistic insights guide the compound’s reactivity with oxidizing agents?

Methodological Answer:

  • Electrochemical Analysis: Use cyclic voltammetry to determine oxidation potentials. Tert-butyl carbamates typically show resistance to oxidation due to steric shielding of the carbamate group.
  • Radical Scavenging Assays: Probe reactivity with DPPH or ABTS radicals to assess antioxidant capacity, which may correlate with stability in oxidative environments .

Toxicity and Environmental Impact

Q. How can in vitro toxicity studies be designed despite limited acute toxicity data?

Methodological Answer:

  • Cell Viability Assays: Use HepG2 or HEK293 cells to measure IC₅₀ values via MTT assays. lacks acute toxicity data, necessitating baseline cytotoxicity profiling .
  • Ames Test: Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) per OECD 471 guidelines.

Q. What environmental persistence metrics are relevant for this compound?

Methodological Answer:

  • Biodegradation Screening: Use OECD 301B (CO₂ evolution test) to assess mineralization in soil/water matrices.
  • QSAR Modeling: Predict bioaccumulation (log P < 3.5) and ecotoxicity using EPI Suite™, as physical-chemical data in are incomplete .

Applications in Pharmaceutical Research

Q. How does this carbamate derivative serve as a precursor in kinase inhibitor development?

Methodological Answer:

  • Intermediate Functionalization: The tert-butyl group facilitates selective deprotection under acidic conditions (e.g., TFA/DCM), enabling conjugation to heterocyclic cores (e.g., pyrimidines in ) .
  • Structure-Activity Relationship (SAR): Modify the 2,3-dimethylphenyl moiety to modulate lipophilicity and target binding (e.g., EGFR or BTK kinases).

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points or solubility?

Methodological Answer:

  • Standardized Protocols: Re-measure properties using DSC for melting points and shake-flask methods for solubility (ICH Q6A guidelines).
  • Polymorph Screening: Use solvent-drop grinding to identify crystalline forms, as polymorphism may explain variability (e.g., vs. 12) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate
Reactant of Route 2
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tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate

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